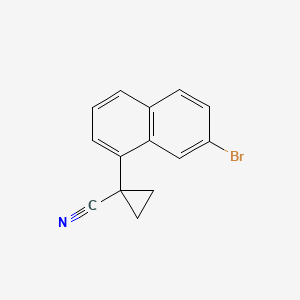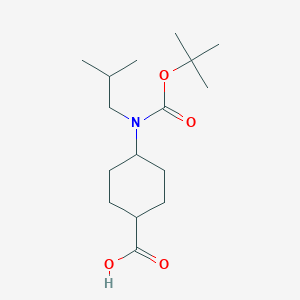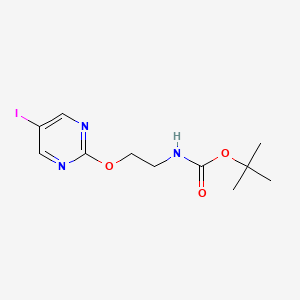
Azithromycin Impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azithromycin and its impurities, including Azithromycin Impurity D, involves several steps. Azithromycin is derived from erythromycin through a series of chemical modifications. The process includes oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . These steps introduce significant changes in the chemical structure, leading to the formation of various impurities.
Industrial Production Methods
In industrial settings, azithromycin is produced through a semi-synthetic process. The production involves the fermentation of erythromycin, followed by chemical modifications to introduce the nitrogen atom into the lactone ring. This process is carefully controlled to minimize the formation of impurities, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Azithromycin Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed and monitored to ensure the quality and safety of the pharmaceutical product .
Aplicaciones Científicas De Investigación
Azithromycin Impurity D has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and quality control of azithromycin.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: It is monitored in pharmaceutical formulations to ensure the safety and efficacy of azithromycin.
Mecanismo De Acción
The mechanism of action of Azithromycin Impurity D is related to its structural similarity to azithromycin. Azithromycin binds to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis and leading to bacterial cell death. The impurity may exhibit similar binding properties, although its exact mechanism of action and biological effects are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Azithromycin Impurity D include other related substances found in azithromycin, such as:
- Azithromycin Impurity A
- Azithromycin Impurity B
- Azithromycin Impurity C
- Azithromycin Impurity E
- Azithromycin Impurity F
Uniqueness
This compound is unique due to its specific structural modifications, including the presence of a hydroxymethyl group at the 14th position. This structural feature distinguishes it from other impurities and may influence its chemical and biological properties .
Propiedades
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKFKPIVUOKMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H72N2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B12075679.png)
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B12075697.png)
![3-{2-[3-(4-Pentylcarbamoyl-oxazol-2-yl)-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl]-phenyl}-propionic acid](/img/structure/B12075700.png)

[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)
![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)

